

Synthesis and Chemical Structure of MSA-2-Pt: A Technical Guide

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Compound of Interest

Compound Name: MSA-2-Pt

Cat. No.: B12369980

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This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of **MSA-2-Pt**, a novel anti-cancer agent. **MSA-2-Pt** is a platinum-modified derivative of the non-nucleotide STING (stimulator of interferon genes) agonist, MSA-2.[1] This modification creates a dual-action therapeutic that combines the cytotoxic effects of platinum-based drugs with the immunostimulatory activity of a STING agonist.[1][2]

Chemical Structure and Properties

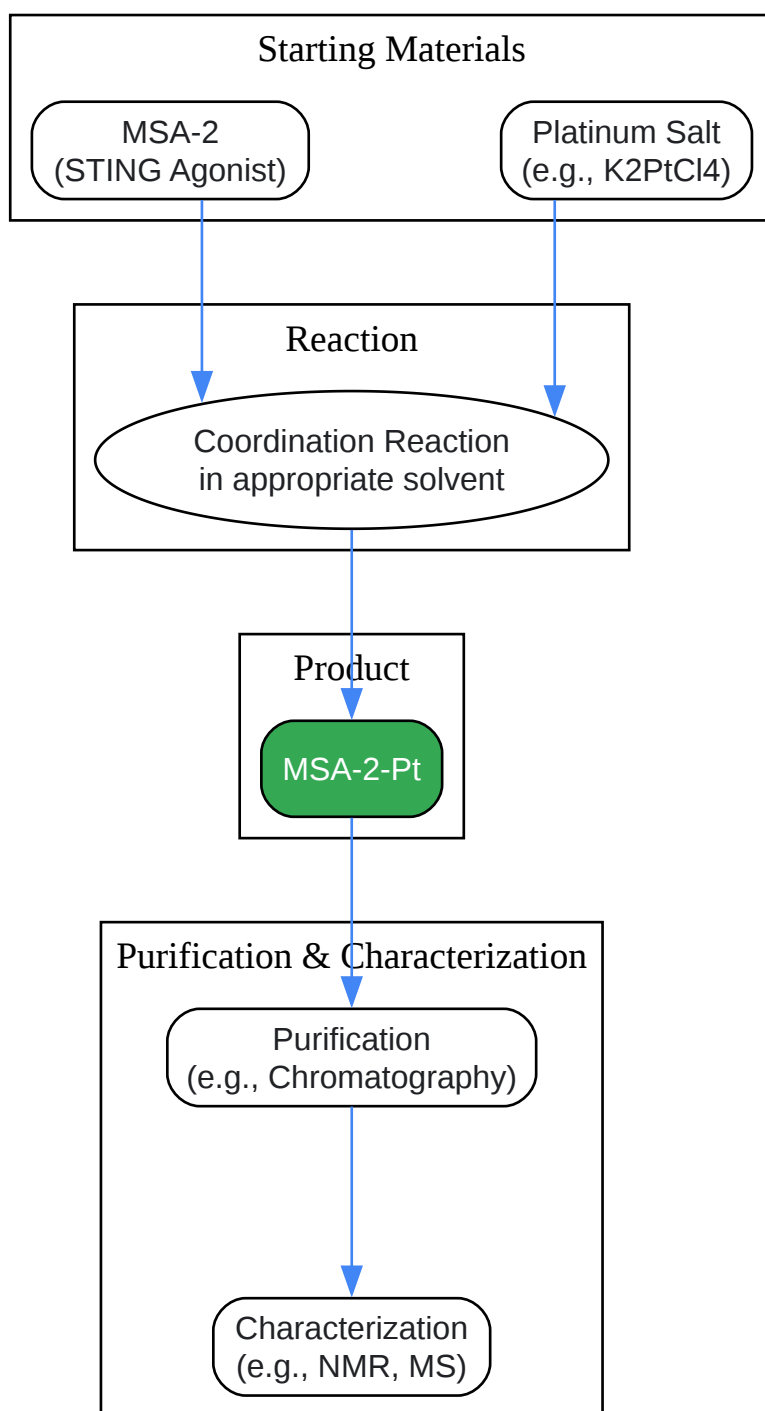
MSA-2-Pt is a coordination complex where a platinum (II) ion is coordinated with two molecules of MSA-2 (4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid) and two ammine ligands.[3] The parent compound, MSA-2, is an orally active, non-nucleotide STING agonist.[4] The platination of MSA-2 is a strategic approach to enhance its anti-tumor efficacy.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₂ N ₂ O ₁₀ PtS ₂	
Molecular Weight	815.8 g/mol	
IUPAC Name	azanide;bis(4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid);platinum(2+)	
Synonyms	HY-162133, CS-0928699	

Synthesis of MSA-2-Pt

The synthesis of **MSA-2-Pt** involves the reaction of the STING agonist MSA-2 with a platinum salt. While detailed, step-by-step experimental protocols with specific reaction conditions and purification methods are not extensively available in the public domain, a representative synthesis is illustrated in the literature. The synthesis can be conceptually understood as the coordination of two MSA-2 molecules to a platinum center. The characterization of the final product, **MSA-2-Pt**, has been confirmed using ^1H NMR and ^{13}C NMR spectroscopy.

Conceptual Synthesis Workflow:



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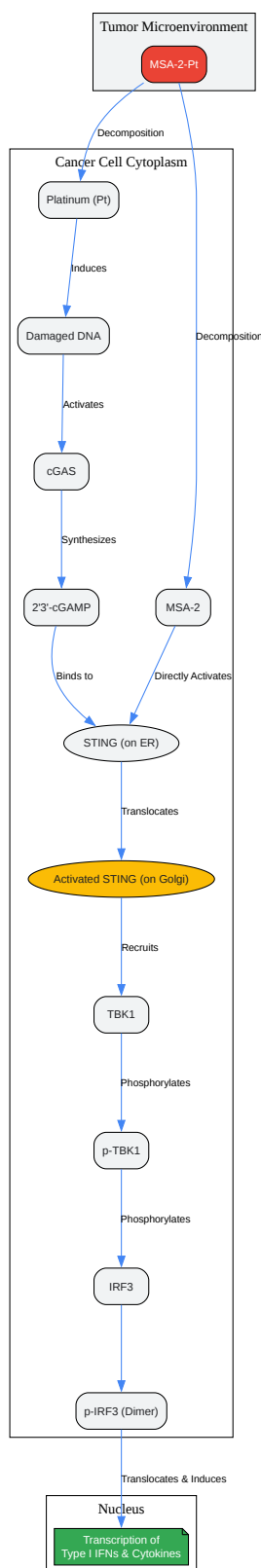
Caption: Conceptual workflow for the synthesis of **MSA-2-Pt**.

Mechanism of Action and Signaling Pathway

MSA-2-Pt exerts its anti-tumor effects through a dual mechanism of action. Upon administration, it is believed to decompose into its constituent parts, platinum (Pt) and two molecules of MSA-2, particularly within the tumor microenvironment.

- **Platinum-induced Cell Death:** The released platinum component acts as a cytotoxic agent, inducing cell death. This process can lead to the release of damaged DNA from cancer cells into the cytoplasm.
- **STING Pathway Activation:** The released MSA-2 molecules, along with the damaged DNA from platinum-induced cell death, activate the cGAS-STING signaling pathway. Cytosolic DNA is sensed by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, a protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3). Activated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN- β) and other pro-inflammatory cytokines. This cascade of events leads to the activation of an innate immune response, which in turn bridges to a robust adaptive anti-tumor immunity.

cGAS-STING Signaling Pathway Activated by **MSA-2-Pt**:



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Caption: Dual-action mechanism and signaling pathway of **MSA-2-Pt**.

Experimental Protocols

Detailed, publicly available, step-by-step protocols for the synthesis and experimental validation of **MSA-2-Pt** are limited. However, based on the literature, key experimental approaches to characterize its activity would include:

- **In Vitro Cell Viability Assays:** To determine the cytotoxic effects of **MSA-2-Pt** on cancer cell lines. This would typically involve treating cells with varying concentrations of the compound and measuring cell viability using assays such as MTT or CellTiter-Glo.
- **STING Pathway Activation Assays:** To confirm the activation of the STING pathway, researchers could measure the levels of key downstream signaling molecules. This can be done by:
 - **ELISA:** To quantify the secretion of IFN- β and other cytokines in the cell culture supernatant.
 - **Western Blotting:** To detect the phosphorylation of STING, TBK1, and IRF3 in cell lysates.
 - **RT-qPCR:** To measure the mRNA expression levels of type I interferons and other inflammatory genes.
- **In Vivo Antitumor Efficacy Studies:** To evaluate the therapeutic potential of **MSA-2-Pt** in animal models. This would involve administering the compound to tumor-bearing mice and monitoring tumor growth and survival. Immunohistochemistry and flow cytometry could be used to analyze the tumor microenvironment for immune cell infiltration and activation.

Conclusion

MSA-2-Pt represents a promising strategy in cancer immunotherapy by combining the direct tumor-killing effect of platinum chemotherapy with the potent immune-activating properties of a STING agonist. Its dual mechanism of action holds the potential to overcome some of the limitations of single-agent therapies and to convert "cold" tumors into "hot" tumors that are more responsive to immunotherapy. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as the development of optimized synthetic protocols, will be crucial for the clinical translation of this innovative therapeutic agent.

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